molecular formula C18H14N2O2S B6620324 N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide

N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B6620324
M. Wt: 322.4 g/mol
InChI Key: WIXGUANZMHXIEJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound that features a thiazole ring, a benzofuran moiety, and a carboxamide group

Properties

IUPAC Name

N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-17(16-11-12-4-1-2-7-15(12)22-16)20-14-6-3-5-13(10-14)18-19-8-9-23-18/h1-10,16H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGUANZMHXIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Benzofuran Moiety: The benzofuran ring can be constructed through the cyclization of o-hydroxyaryl ketones using acidic or basic catalysts.

    Coupling Reaction: The final step involves coupling the thiazole and benzofuran intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient heat and mass transfer. Solvent selection, reaction temperature, and purification methods such as recrystallization or chromatography would be fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide has been explored for its potential in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism by which N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,3-thiazol-2-yl)phenyl]-2-benzofuran-2-carboxamide: Lacks the dihydro moiety, potentially altering its biological activity.

    N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-3-carboxamide: Variation in the position of the carboxamide group.

Uniqueness

N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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